
2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester is a complex organic compound with the molecular formula C14H14O5 This compound is characterized by its naphthalene core structure, which is substituted with various functional groups including hydroxyl, methoxy, and methyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester typically involves multiple steps starting from simpler naphthalene derivatives. One common approach is the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The hydroxyl and methoxy groups are introduced through selective hydroxylation and methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester can undergo various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester is largely dependent on its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The ester group can undergo hydrolysis to release the active acid form, which may further interact with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the hydroxyl, methoxy, and methyl ester groups, resulting in different chemical properties and applications.
3-Hydroxy-2-naphthoic acid: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.
1-Naphthalenecarboxylic acid: Positional isomer with different chemical behavior.
Uniqueness
2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The combination of hydroxyl, methoxy, and ester groups allows for versatile reactivity and interaction with various molecular targets, making it valuable in both research and industrial contexts.
Propiedades
Fórmula molecular |
C14H14O5 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
methyl 4,5-dihydroxy-8-methoxy-6-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O5/c1-7-4-11(18-2)9-5-8(14(17)19-3)6-10(15)12(9)13(7)16/h4-6,15-16H,1-3H3 |
Clave InChI |
YUMGFXBYJBDNJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C(C=C(C2=C1O)O)C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


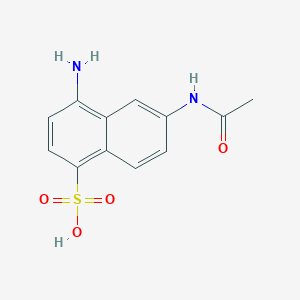

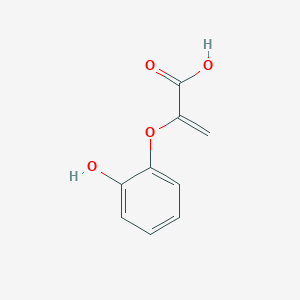
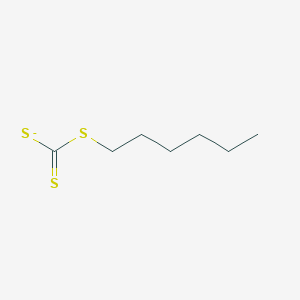
![N-Phenyl-3-[(piperidine-1-sulfonyl)amino]benzamide](/img/structure/B14369225.png)
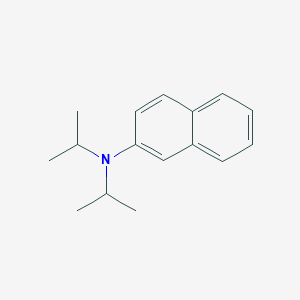


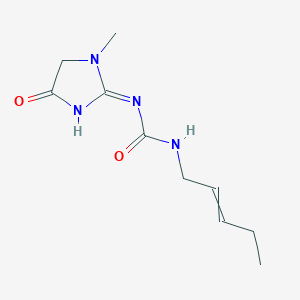

![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)
![1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14369283.png)
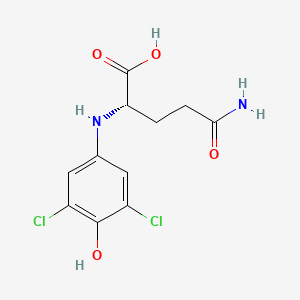
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide](/img/structure/B14369290.png)
